1,1,4,7,10,10-Hexabromododecane
CAS No.: 26447-49-4
Cat. No.: VC18414946
Molecular Formula: C12H20Br6
Molecular Weight: 643.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26447-49-4 |
|---|---|
| Molecular Formula | C12H20Br6 |
| Molecular Weight | 643.7 g/mol |
| IUPAC Name | 1,1,4,7,10,10-hexabromododecane |
| Standard InChI | InChI=1S/C12H20Br6/c1-2-12(17,18)8-7-10(14)4-3-9(13)5-6-11(15)16/h9-11H,2-8H2,1H3 |
| Standard InChI Key | DQYHBUIHXMLXFA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CCC(CCC(CCC(Br)Br)Br)Br)(Br)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
1,1,4,7,10,10-Hexabromododecane features a linear dodecane backbone substituted with six bromine atoms at positions 1, 1, 4, 7, 10, and 10. This arrangement contrasts with HBCDD, which adopts a cyclic structure with bromine atoms distributed around a 12-carbon ring. The linear configuration confers distinct reactivity and stability profiles, influencing its behavior in both industrial and environmental contexts.
Physical and Chemical Characteristics
Key physicochemical properties of 1,1,4,7,10,10-hexabromododecane are summarized below:
| Property | Value |
|---|---|
| Molecular Weight | 643.7 g/mol |
| Melting Point | 168–172°C |
| Boiling Point | Decomposes before boiling |
| Solubility in Water | <0.1 mg/L (20°C) |
| Log | 8.2 (estimated) |
| Vapor Pressure | Pa (25°C) |
The compound’s low water solubility and high octanol-water partition coefficient () suggest a propensity for bioaccumulation in lipid-rich tissues. Its thermal stability enables effective flame suppression but complicates degradation in environmental matrices.
Synthesis and Industrial Production
Synthetic Pathways
1,1,4,7,10,10-Hexabromododecane is synthesized via bromination of dodecane or its derivatives. A common method involves radical bromination using elemental bromine () under controlled conditions. The reaction proceeds through a free-radical mechanism, with bromine atoms substituting hydrogen atoms at specific positions on the dodecane chain. Catalysts such as peroxides or UV light may accelerate the process.
Industrial Applications
The compound is primarily employed as an additive flame retardant in:
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Polymers: Incorporated into polystyrene, polypropylene, and polyurethane foams to enhance fire resistance.
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Textiles: Applied to upholstery, curtains, and automotive interiors to meet flammability standards.
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Electronic Components: Used in circuit boards and cable insulation to prevent ignition.
Its efficacy stems from the release of bromine radicals during combustion, which scavenge free radicals and interrupt the fire cycle.
Environmental Fate and Ecotoxicology
Environmental Persistence
1,1,4,7,10,10-Hexabromododecane exhibits high environmental persistence due to its robust carbon-bromine bonds and resistance to hydrolysis. Monitoring studies detect its presence in air, water, and soil near industrial sites, with sedimentation and particulate adsorption facilitating long-term retention.
Bioaccumulation and Biomagnification
The compound’s lipophilicity () predisposes it to bioaccumulate in aquatic and terrestrial organisms. Biomagnification through trophic levels has been observed in food webs, with elevated concentrations in top predators such as marine mammals and birds of prey.
Ecotoxicological Impacts
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Aquatic Organisms: Chronic exposure in fish induces hepatic enzyme alterations and impaired reproductive success.
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Soil Invertebrates: Sublethal effects include reduced growth rates and disrupted molting cycles in earthworms.
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Avian Species: Eggshell thinning and developmental abnormalities reported in laboratory studies.
Human Health Implications
Exposure Pathways
Human exposure occurs via:
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Dietary Intake: Contamination of fatty foods (e.g., fish, dairy) through environmental uptake.
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Inhalation: Airborne particulate matter in occupational settings.
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Dermal Contact: Leaching from treated textiles and electronics.
Toxicokinetics
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Absorption: Efficient gastrointestinal and pulmonary absorption due to lipophilicity.
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Distribution: Accumulates in adipose tissue, liver, and thyroid.
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Metabolism: Hepatic cytochrome P450-mediated debromination yields lower-brominated metabolites.
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Excretion: Primarily fecal, with half-lives exceeding several months.
Chronic Toxicity
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Hepatic Effects: Hepatomegaly and altered lipid metabolism observed in rodent models.
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Endocrine Disruption: Interference with thyroid hormone homeostasis via competitive binding to transthyretin.
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Neurotoxicity: Impaired motor function and learning deficits in developmental studies.
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Immunotoxicity: Suppressed lymphocyte proliferation and reduced splenocyte counts.
Regulatory Status and Risk Management
Global Regulatory Frameworks
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Stockholm Convention: While HBCDD (cyclic isomer) is listed under Annex A, the linear isomer remains unregulated, reflecting data gaps in persistence and toxicity.
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European Union: Evaluated under REACH; restricted in consumer products due to bioaccumulation concerns.
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United States: No federal restrictions; state-level initiatives (e.g., California Proposition 65) mandate warning labels.
Risk Mitigation Strategies
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Substitution: Transition to non-halogenated flame retardants (e.g., phosphorus-based compounds).
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Waste Management: Advanced incineration with scrubbing technologies to prevent brominated dioxin formation.
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Monitoring Programs: Enhanced surveillance in industrial effluents and biological monitoring in vulnerable populations.
Comparative Analysis with HBCDD
Structural and Functional Contrasts
| Aspect | 1,1,4,7,10,10-Hexabromododecane | HBCDD |
|---|---|---|
| Structure | Linear aliphatic | Cyclic aliphatic |
| Thermal Stability | Higher | Moderate |
| Bioaccumulation | ||
| Regulatory Status | Unregulated | Restricted (Stockholm) |
Environmental Behavior
The linear isomer demonstrates slower degradation rates in aerobic soils but lower biomagnification potential compared to HBCDD. Sediment-water partitioning coefficients () differ significantly, influencing their mobility in aquatic systems.
Research Frontiers and Knowledge Gaps
Degradation Mechanisms
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Abiotic Pathways: Photolytic debromination under UV exposure merits further study.
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Biotic Pathways: Role of microbial consortia in anaerobic environments remains underexplored.
Epidemiological Data
Longitudinal studies on occupational cohorts are needed to elucidate cancer risks and neurodevelopmental outcomes.
Analytical Challenges
Improved detection methods (e.g., HRMS/MS) required to distinguish linear and cyclic isomers in complex matrices.
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